benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate

Stereochemistry Diastereomer differentiation Piperidine conformation

Benzyl trans-4-azido-3-fluoropiperidine-1-carboxylate (CAS 913574-98-8) is a fluorinated piperidine building block with the molecular formula C13H15FN4O2 and a molecular weight of 278.29 g/mol, bearing a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen, an azide at the 4-position, and a fluorine substituent at the 3-position in a trans (3R,4R) configuration. The compound is supplied as a solid with purity specifications of NLT 98%.

Molecular Formula C13H15FN4O2
Molecular Weight 278.28 g/mol
CAS No. 913574-98-8
Cat. No. B1374932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate
CAS913574-98-8
Molecular FormulaC13H15FN4O2
Molecular Weight278.28 g/mol
Structural Identifiers
SMILESC1CN(CC(C1N=[N+]=[N-])F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H15FN4O2/c14-11-8-18(7-6-12(11)16-17-15)13(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1
InChIKeyILPIDSLFVPNOPM-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate (CAS 913574-98-8): Structural and Physicochemical Baseline for Procurement Evaluation


Benzyl trans-4-azido-3-fluoropiperidine-1-carboxylate (CAS 913574-98-8) is a fluorinated piperidine building block with the molecular formula C13H15FN4O2 and a molecular weight of 278.29 g/mol, bearing a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen, an azide at the 4-position, and a fluorine substituent at the 3-position in a trans (3R,4R) configuration [1]. The compound is supplied as a solid with purity specifications of NLT 98% . Its LogP has been computationally estimated at approximately 3.1, reflecting moderate lipophilicity conferred by the combined benzyl ester, fluorine, and azide functionalities [1]. This intermediate is primarily utilized in medicinal chemistry for click chemistry conjugation via CuAAC reactions, bioorthogonal labeling, and as a precursor to fluorinated heterocycles and CNS-targeted drug candidates .

Why Generic Substitution of Benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate Fails: Stereochemistry, Protecting Group, and Fluorine Effects


Substituting benzyl trans-4-azido-3-fluoropiperidine-1-carboxylate with a closely related analog introduces three independent dimensions of differential performance that cannot be simultaneously satisfied by any single alternative. The trans (3R,4R) stereochemistry dictates the conformational landscape of the piperidine ring, directly affecting the spatial orientation of the azide and fluorine substituents relative to the target binding pocket — a parameter that the cis diastereomer (CAS 1932450-92-4) cannot replicate . The Cbz protecting group offers orthogonal deprotection selectivity versus the more common Boc-protected analog (CAS 1356634-02-0): Cbz is stable to the acidic conditions (TFA, HCl) that cleave Boc, instead requiring hydrogenolysis or strong acid for removal, which is critical when downstream synthetic steps involve acid-sensitive functionalities [1]. Furthermore, the 3-fluorine substituent reduces piperidine basicity (pKa decrease of approximately 1.0–1.5 units relative to unsubstituted piperidine) while preserving high intrinsic microsomal stability, as demonstrated across the broader monofluorinated piperidine series [2]. A non-fluorinated analog (e.g., benzyl 4-azidopiperidine-1-carboxylate, CAS 2061900-02-3) lacks this basicity modulation and the associated pharmacokinetic benefits, making it unsuitable as a direct substitute in programs where nitrogen basicity impacts target engagement or ADME properties.

Quantitative Differentiation Evidence for Benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate (CAS 913574-98-8) vs. Closest Analogs


Stereochemical Identity: Trans (3R,4R) Configuration vs. Cis (3S,4R) Diastereomer — Conformational and Biological Implications

The target compound possesses a trans (3R,4R) configuration, placing the 3-fluoro and 4-azido substituents in a relationship that differs fundamentally from the cis diastereomer (CAS 1932450-92-4). While both diastereomers share identical molecular formula (C13H15FN4O2) and molecular weight (278.28 g/mol), their three-dimensional structures are non-superimposable . In fluoropiperidine systems, the trans configuration favors a conformation where the fluorine atom occupies an equatorial orientation, whereas the cis diastereomer places fluorine in an axial orientation in its preferred conformation [1]. This conformational difference directly impacts the spatial presentation of the azide handle for click chemistry conjugation and the overall molecular shape recognized by biological targets. The target compound is supplied with purity NLT 98% , and its stereochemical identity is confirmed by the specific InChI Key ILPIDSLFVPNOPM-VXGBXAGGSA-N [2].

Stereochemistry Diastereomer differentiation Piperidine conformation

Protecting Group Orthogonality: Cbz (Benzyl Carbamate) vs. Boc (tert-Butyl Carbamate) — Differential Acid Stability Enabling Multi-Step Synthetic Sequences

The target compound employs a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen. This is orthogonally differentiated from the widely used Boc-protected analog trans-4-azido-1-Boc-3-fluoropiperidine (CAS 1356634-02-0, MW 244.27, C10H17FN4O2). The Cbz group is stable under the acidic conditions that quantitatively cleave the Boc group (e.g., TFA in DCM at room temperature), but is cleanly removed by catalytic hydrogenolysis (H₂, Pd/C) or treatment with HBr in acetic acid [1]. In contrast, the Boc group is labile to mild acid (TFA, HCl/dioxane) but survives hydrogenolysis conditions [2]. This orthogonality means that synthetic sequences requiring acid-labile functionalities downstream (e.g., acetals, silyl ethers, or acid-sensitive heterocycles) cannot use the Boc analog without risking premature deprotection, whereas the Cbz-protected target compound tolerates these conditions. The molecular weight difference (278.29 vs. 244.27, a difference of 34.02 Da) also affects chromatographic purification and LCMS characterization .

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Fluorine-Modulated Basicity and Lipophilicity: 3-Fluoro Substituent Effects vs. Non-Fluorinated Azidopiperidine Analog

The 3-fluoro substituent in the target compound produces quantifiable shifts in the piperidine nitrogen basicity and overall lipophilicity relative to the non-fluorinated analog benzyl 4-azidopiperidine-1-carboxylate (CAS 2061900-02-3, MW 260.29, C13H16N4O2). Based on the systematic study by Melnykov et al. (2023) of monofluorinated piperidine derivatives, monofluorination at the 3-position reduces the piperidine pKa by approximately 1.0–1.5 units (from approximately 10.6 for unsubstituted piperidine to approximately 8.5–9.0 for 3-fluoropiperidine, depending on N-substitution) [1]. This basicity reduction decreases the fraction of protonated (charged) species at physiological pH, which can enhance passive membrane permeability and reduce hERG off-target liability. The LogP of the target compound is calculated at approximately 3.1 [2], whereas the non-fluorinated analog benzyl 4-azidopiperidine-1-carboxylate has a lower calculated LogP consistent with the absence of the lipophilicity-enhancing fluorine. Critically, Melnykov et al. demonstrated that intrinsic microsomal clearance (CLint) remains high across the monofluorinated piperidine series, meaning the fluorine atom confers the pKa and LogP benefits without incurring a metabolic stability penalty [1].

Physicochemical properties pKa modulation Lipophilicity Metabolic stability

Azide Positional Effects: 4-Azido Substituent Reactivity Profile vs. 3-Azido Piperidine Analogs

The 4-azido substituent in the target compound occupies a sterically distinct environment compared to 3-azidopiperidine analogs. In 3-azidopiperidine systems, the azide is adjacent to the ring nitrogen and, when fluorine is also present at the 3-position (as in some analogs), the two groups compete for the same carbon. The target compound's 4-azido/3-fluoro trans arrangement places these groups on adjacent carbons with distinct steric and electronic environments, avoiding direct competition at a single center [1]. The one-pot synthesis of 3-azidopiperidines reported by Ortiz, Kang, and Wang (J. Org. Chem., 2014) demonstrated that the anti-Markovnikov regioselectivity of the intramolecular cyclization enables the formation of 3-azidopiperidines in useful yields [2]. However, the target compound's 4-azido positioning provides a different steric profile for CuAAC reactions: 4-substituted azides on piperidine rings typically exhibit less steric hindrance than 3-substituted azides, potentially enabling faster cycloaddition kinetics with sterically demanding alkynes. This is consistent with the general observation that alkyl azides with less steric encumbrance at the α-carbon react faster in CuAAC (typical second-order rate constants k₂ ≈ 10–100 M⁻¹s⁻¹ with 20 µM Cu(I) for unhindered alkyl azides) .

Click chemistry CuAAC kinetics Azide steric environment Bioorthogonal conjugation

Commercial Availability and Supply Specification: Purity Grade and Procurement-Ready Format vs. Analog Compounds

The target compound is commercially available from multiple suppliers with a standardized purity specification of NLT 98% and is supplied as a solid . This contrasts with several analog compounds that are available only from fewer vendors or at lower purity grades. The compound is listed by Toronto Research Chemicals (TRC) as catalog B230803 at pricing of approximately $70/10 mg, $230/50 mg, and $340/100 mg [1]. A2B Chem LLC and eNovation Chemicals LLC also supply the compound at ≥95% purity [1]. The cis diastereomer (CAS 1932450-92-4) is separately available from Fluoropharm at NLT 98% purity, enabling controlled procurement of either stereoisomer independently . The Boc-protected trans analog (CAS 1356634-02-0) is available from MolCore at NLT 98% purity with ISO-certified quality systems . The target compound's MDL number is MFCD30728545 , and its PubChem CID is 4659504, ensuring unambiguous identification in procurement databases.

Procurement Purity specification Supply chain Vendor comparison

Optimal Research and Industrial Application Scenarios for Benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate (CAS 913574-98-8)


Bioorthogonal Probe Synthesis Requiring Stereochemically Defined, Acid-Stable Click Chemistry Handles

When constructing bioorthogonal probes for cellular target identification, the trans (3R,4R) configuration ensures that the azide handle and fluorine substituent adopt a defined spatial orientation relative to the pharmacophore. The Cbz protecting group survives the acidic conditions commonly encountered during probe conjugation (e.g., peptide coupling with HATU/DIEA, TFA-compatible purification steps), allowing the piperidine nitrogen to remain protected until the final hydrogenolysis step. This orthogonality is essential when the probe contains acid-labile motifs such as glycosidic bonds, silyl ethers, or acid-sensitive fluorophores that would be destroyed by Boc deprotection conditions [1]. The 4-azido group enables efficient CuAAC conjugation with alkyne-bearing fluorophores or affinity tags (expected k₂ ≈ 10–100 M⁻¹s⁻¹) [2], while the 3-fluoro substituent provides a spectroscopic handle (¹⁹F NMR) for monitoring probe integrity and target engagement without the need for additional labeling [3].

Fluorinated CNS Drug Candidate Synthesis Requiring pKa-Modulated Piperidine Scaffolds

CNS drug discovery programs targeting receptors such as NMDA/NR2B, dopamine transporters, or serotonin receptors benefit from the 3-fluoropiperidine scaffold because the pKa reduction (Δ ≈ -1.0 to -1.5 vs. unsubstituted piperidine) decreases the fraction of positively charged species at physiological pH, enhancing blood-brain barrier penetration [1]. The Cbz group is preferred over Boc when the synthetic route involves acid-catalyzed steps downstream (e.g., acetal formation, Friedel-Crafts reactions, or acid-mediated cyclizations) that would prematurely cleave a Boc protecting group [2]. The trans configuration may be critical when the fluorine substituent is intended to occupy a specific vector in the receptor binding pocket, as demonstrated in the development of MK-0657 (rislenemdaz), a clinical-stage NR2B antagonist featuring a trans-3-fluoropiperidine core [3].

Stereochemical Probe Pairs for SAR Studies: Trans vs. Cis Diastereomer Differential Activity Profiling

The independent commercial availability of both the trans (CAS 913574-98-8) and cis (CAS 1932450-92-4) diastereomers at comparable purity (NLT 98%) enables controlled head-to-head SAR studies [1]. By synthesizing matched molecular pairs that differ only in the trans vs. cis configuration at the 3,4-positions, researchers can directly measure the stereochemical contribution to target binding affinity, functional activity, and selectivity. This approach has been validated in 3-fluoropiperidine-containing drug discovery programs, where the trans and cis diastereomers of fluorofebrifugine and halofuginone analogs showed distinct conformational preferences and biological activities [2]. The azide functionality in both diastereomers further allows late-stage diversification via click chemistry to generate libraries from a common intermediate.

¹⁹F NMR Probe Development and Metabolite Tracking Applications

The combination of a single fluorine atom at the 3-position and an azide at the 4-position in a trans configuration makes this compound an ideal scaffold for ¹⁹F NMR-based assays. The ¹⁹F nucleus provides a sensitive, background-free spectroscopic handle for monitoring compound integrity, metabolic fate, and target binding in complex biological matrices. The 4-azido group enables attachment of the fluorinated piperidine core to biomolecules, surfaces, or polymers via CuAAC. This dual-modality design (fluorine for detection, azide for attachment) cannot be replicated by the non-fluorinated analog (CAS 2061900-02-3) which lacks the ¹⁹F NMR handle, or by the Boc-protected analog (CAS 1356634-02-0) which introduces a second set of tert-butyl signals that complicate ¹H NMR analysis [1]. Radiolabelling studies on 1,4-disubstituted 3-[¹⁸F]fluoropiperidines have demonstrated the utility of this scaffold class for PET tracer development targeting NR2B NMDA receptors [2].

Quote Request

Request a Quote for benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.